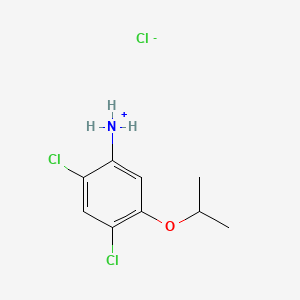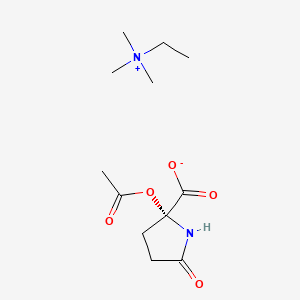
Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 299-158-3, also known as tris(2-chloro-1-methylethyl) phosphate, is a chemical compound that has been widely used in various industrial applications. It is a flame retardant that is commonly added to plastics, foams, and textiles to reduce their flammability. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-chloro-1-methylethyl) phosphate typically involves the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
POCl3+3C3H7OH→(C3H7O)3PO+3HCl
Industrial Production Methods
In industrial settings, the production of tris(2-chloro-1-methylethyl) phosphate is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and other separation techniques to achieve the required specifications for commercial use .
Chemical Reactions Analysis
Types of Reactions
Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and isopropanol.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Phosphoric acid and isopropanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Tris(2-chloro-1-methylethyl) phosphate has been extensively studied for its applications in various fields:
Chemistry: Used as a flame retardant additive in polymers and resins.
Biology: Investigated for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and safety in medical applications.
Mechanism of Action
The flame-retardant properties of tris(2-chloro-1-methylethyl) phosphate are primarily due to its ability to interfere with the combustion process. It acts by releasing phosphoric acid when exposed to heat, which helps to form a protective char layer on the material’s surface. This char layer acts as a barrier, reducing the release of flammable gases and slowing down the combustion process. The molecular targets and pathways involved include the inhibition of free radical formation and the promotion of char formation .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-chloroethyl) phosphate
- Tris(1,3-dichloro-2-propyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
Uniqueness
Tris(2-chloro-1-methylethyl) phosphate is unique due to its specific chemical structure, which provides a balance between flame retardancy and material compatibility. Compared to similar compounds, it offers a favorable combination of thermal stability, low volatility, and effectiveness in various polymer matrices. Its relatively lower toxicity compared to some other flame retardants also makes it a preferred choice in many applications .
Properties
CAS No. |
93857-26-2 |
|---|---|
Molecular Formula |
C12H22N2O5 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(2R)-2-acetyloxy-5-oxopyrrolidine-2-carboxylate;ethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H9NO5.C5H14N/c1-4(9)13-7(6(11)12)3-2-5(10)8-7;1-5-6(2,3)4/h2-3H2,1H3,(H,8,10)(H,11,12);5H2,1-4H3/q;+1/p-1/t7-;/m1./s1 |
InChI Key |
JFKVDRKMPVJZNC-OGFXRTJISA-M |
Isomeric SMILES |
CC[N+](C)(C)C.CC(=O)O[C@]1(CCC(=O)N1)C(=O)[O-] |
Canonical SMILES |
CC[N+](C)(C)C.CC(=O)OC1(CCC(=O)N1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


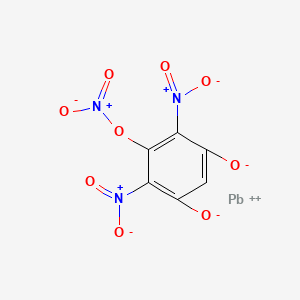
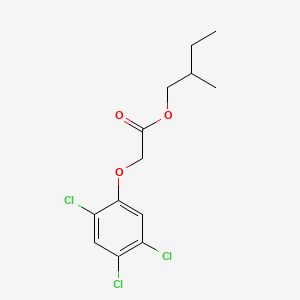
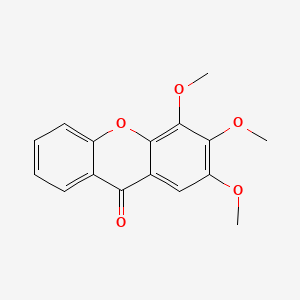
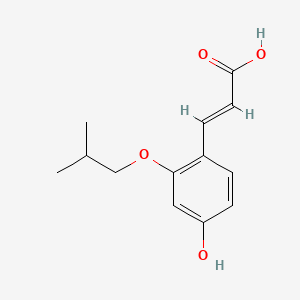
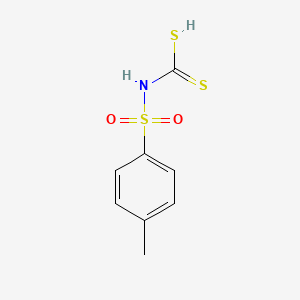
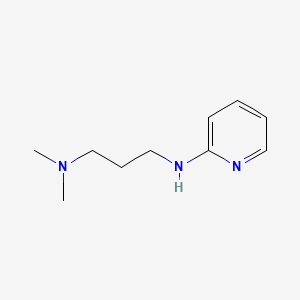
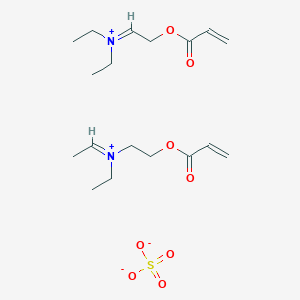
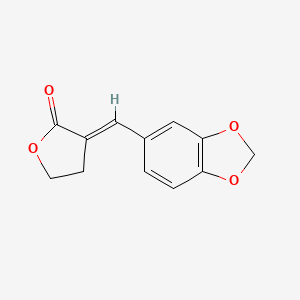
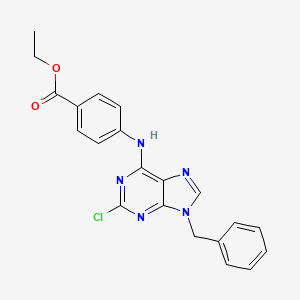
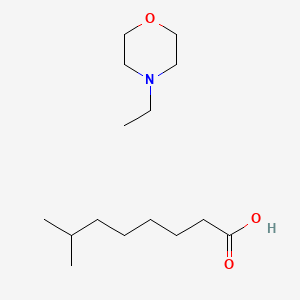

![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)

